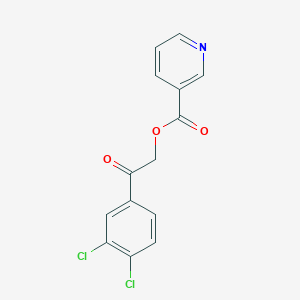
5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as benzodioxolylmethylene-piperidinyl-thiazolone and is synthesized through a complex chemical process. In We will also list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. This compound has also been found to inhibit the activity of certain enzymes and proteins that are involved in inflammatory and oxidative stress pathways.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. This compound has also been found to modulate the activity of certain neurotransmitters, which can affect mood, behavior, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in laboratory experiments is its potential therapeutic applications. This compound has been found to possess a range of pharmacological properties, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its therapeutic potential. Additionally, future research can focus on the optimization of the synthesis process for this compound, which can make it more accessible for laboratory experiments.
Méthodes De Synthèse
The synthesis of 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-(1-piperidinyl)thiazol-4(5H)-one with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with an acid to yield the final product.
Applications De Recherche Scientifique
5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15-14(22-16(17-15)18-6-2-1-3-7-18)9-11-4-5-12-13(8-11)21-10-20-12/h4-5,8-9H,1-3,6-7,10H2/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMKUXWDVMKJF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)



![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)

![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)

